![molecular formula C13H12N4OS2 B2864695 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034382-05-1](/img/structure/B2864695.png)
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as TTA-A2, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the class of compounds known as triazoles, which have been shown to have a variety of biological activities. TTA-A2 has been studied for its potential use as a tool compound for investigating the role of certain proteins in the body, as well as for its potential therapeutic applications.
Scientific Research Applications
Optoelectronic Properties
Research on thiazole-based polythiophenes, including compounds structurally related to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide, reveals significant potential in optoelectronic applications. Thiazole-containing monomers synthesized through amidification reactions have been used to create conducting polymers with notable optoelectronic properties. These materials exhibit optical band gaps suitable for various applications and demonstrate satisfactory switching times and optical contrasts, indicating their potential in electronic and optoelectronic devices (Camurlu & Guven, 2015).
Anticancer and Antimicrobial Activities
Synthetic derivatives similar to the compound have been evaluated for their biological activities. For instance, derivatives have been synthesized and tested for anticancer activity, with some showing high selectivity against human lung adenocarcinoma cells. These compounds' structural elucidation and biological evaluation highlight their potential as leads for developing new anticancer agents (Evren et al., 2019). Additionally, novel thiazolidin-4-one derivatives synthesized for their antimicrobial properties have demonstrated significant in vitro activity against various bacterial and fungal strains, suggesting their utility in combating microbial infections (Baviskar et al., 2013).
Enzyme Inhibition and Molecular Docking Studies
Recent studies have also focused on enzyme inhibition and molecular docking analyses of triazole-based derivatives, including those structurally akin to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide. These compounds have been synthesized and characterized, with some demonstrating potent inhibitory activity against key enzymes such as acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. Molecular docking studies further support these findings, offering insights into their mechanism of action and potential as lead molecules for drug development (Riaz et al., 2020).
properties
IUPAC Name |
2-thiophen-3-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c18-12(6-10-3-5-19-9-10)14-7-11-8-17(16-15-11)13-2-1-4-20-13/h1-5,8-9H,6-7H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCSYFNOVCNPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.